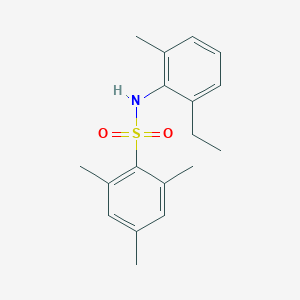

N-(2-ethyl-6-methylphenyl)-2,4,6-trimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-(2-ethyl-6-methylphenyl)-2,4,6-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2S/c1-6-16-9-7-8-13(3)17(16)19-22(20,21)18-14(4)10-12(2)11-15(18)5/h7-11,19H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJMUTGZZIGWUMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NS(=O)(=O)C2=C(C=C(C=C2C)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-6-methylphenyl)-2,4,6-trimethylbenzenesulfonamide typically involves the reaction of 2-ethyl-6-methylaniline with 2,4,6-trimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions can further optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethyl-6-methylphenyl)-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The aromatic rings can be oxidized under strong oxidizing conditions, leading to the formation of quinones or other oxidized derivatives.

Reduction: The sulfonamide group can be reduced to the corresponding amine under reducing conditions, such as with lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogens, nitrating agents, or sulfonating agents in the presence of catalysts like iron or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2-ethyl-6-methylphenyl)-2,4,6-trimethylbenzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of N-(2-ethyl-6-methylphenyl)-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis in microorganisms. This inhibition can lead to antimicrobial effects. Additionally, the compound’s aromatic structure allows it to interact with various biological receptors, potentially modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

N-(3-Trifluoromethylphenyl)-2,4,6-trimethylbenzenesulfonamide (m-3M3FBS)

- Structure : Differs in the N-substituent (3-trifluoromethylphenyl vs. 2-ethyl-6-methylphenyl).

- Function : Acts as a phospholipase C (PLC) activator, inducing robust BDNF release in oligodendrocytes .

- Key Difference : The electron-withdrawing trifluoromethyl group enhances metabolic stability and receptor binding compared to the ethyl/methyl groups in the target compound.

N-Ethyl-2,4,6-trimethyl-N-(2-methylphenyl)benzenesulfonamide

- Structure : Closest analog, with an ethyl group and 2-methylphenyl substituent on nitrogen.

- Data : PubChem CID 779750; InChIKey: VAWLPFKUYSOYFO-UHFFFAOYAC .

N-(4-Fluorobenzyl)-2,4,6-trimethylbenzenesulfonamide

Functional Analogues

2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide (S-metolachlor)

- Structure : Acetamide backbone with the same N-(2-ethyl-6-methylphenyl) group.

- Application : Herbicide inhibiting very-long-chain fatty acid synthesis .

- Divergence : The sulfonamide group in the target compound may confer different modes of action, such as enzyme inhibition via sulfonyl coordination.

N-(2-Aminoethyl)-2,4,6-trimethylbenzenesulfonamide

Physicochemical Properties

Biological Activity

N-(2-ethyl-6-methylphenyl)-2,4,6-trimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a sulfonamide group attached to a substituted aromatic ring. Its molecular formula is , and it has a molecular weight of approximately 425.5 g/mol. The presence of ethyl and methyl substituents on the phenyl rings influences its solubility and biological activity.

Anti-inflammatory Effects

Research indicates that this compound may exhibit anti-inflammatory properties. It is believed to inhibit enzymes involved in inflammatory pathways, particularly cyclooxygenase (COX) enzymes. This inhibition could lead to reduced production of pro-inflammatory mediators, making it a candidate for treating inflammatory conditions.

Antimicrobial Activity

The compound may also possess antimicrobial properties. Its structure suggests potential interactions with bacterial enzymes, which could inhibit bacterial growth. This characteristic positions it as a candidate for further studies in antibacterial drug development.

This compound likely interacts with specific enzymes and receptors involved in inflammatory processes. Understanding these interactions is crucial for evaluating its therapeutic potential. For instance, sulfonamide compounds have been shown to selectively inhibit protein tyrosine kinases (PTKs), which play significant roles in cell signaling pathways associated with cancer progression and inflammation .

Case Studies and Research Findings

- Inhibition of Src Kinase Activity :

- Cell Line Studies :

- Pharmacological Applications :

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Weight | Biological Activity | Mechanism of Action |

|---|---|---|---|

| This compound | 425.5 g/mol | Anti-inflammatory, Antimicrobial | COX inhibition, PTK inhibition |

| Sulfanilamide | 172.21 g/mol | Antibacterial | Inhibition of bacterial folate synthesis |

| Celecoxib | 381.4 g/mol | Anti-inflammatory | Selective COX-2 inhibition |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(2-ethyl-6-methylphenyl)-2,4,6-trimethylbenzenesulfonamide, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution using 2,4,6-trimethylbenzenesulfonyl chloride and a substituted aniline derivative (e.g., 2-ethyl-6-methylaniline). Key steps include:

- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility and reactivity .

- Temperature control : Reactions often proceed at 0°C to room temperature to minimize side products .

- Purification : Column chromatography (hexane/ethyl acetate gradients) or recrystallization ensures high purity .

- Critical Analysis : Excess sulfonyl chloride (1.5 equiv) and base (e.g., triethylamine) improve yields, while steric hindrance from methyl/ethyl groups necessitates longer reaction times (16–24 hours) .

Q. How is the crystal structure of this sulfonamide determined, and what intermolecular interactions influence its packing?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key findings include:

- Hydrogen bonding : N–H···N or N–H···O interactions form supramolecular chains or sheets, stabilizing the lattice .

- Steric effects : Bulky 2-ethyl-6-methylphenyl groups enforce trans configurations around the sulfonamide S–N bond, reducing torsional strain .

Advanced Research Questions

Q. How can enantioselective synthesis of axially chiral N-(2,6-disubstituted phenyl)sulfonamides be achieved?

- Methodological Answer : Asymmetric catalysis using chiral Pd or Rh complexes enables axial chirality. For example:

- Catalyst design : Binaphthyl-derived phosphine ligands (e.g., BINAP) induce enantioselectivity via π-π stacking and steric steering .

- Reaction monitoring : High-performance liquid chromatography (HPLC) with chiral columns validates enantiomeric excess (>90% ee) .

- Challenges : Competing rotational barriers in planar sulfonamide groups require low temperatures (−20°C) to "freeze" conformers during catalysis .

Q. What role do non-covalent interactions play in modulating the compound’s reactivity in catalytic or biological systems?

- Methodological Answer : Hydrogen bonding and steric effects dominate:

- Catalysis : N–H acidity (pKa ~10–12) enables hydrogen-bond-donor (HBD) activity in organocatalysis, enhancing electrophilic substrate activation .

- Biological targets : Sulfonamide NH forms hydrogen bonds with enzyme active sites (e.g., Keap1 inhibitors), while methyl/ethyl groups improve lipophilicity for membrane penetration .

- Contradiction Analysis : Discrepancies in bioactivity (e.g., anti-infective vs. antitumor) may arise from substituent-dependent target selectivity. For example, 2,4,6-trimethyl groups enhance antibacterial activity but reduce solubility, complicating dose-response curves .

Q. How can researchers resolve contradictory data in structure-activity relationship (SAR) studies for sulfonamide derivatives?

- Methodological Answer :

- Systematic SAR : Synthesize analogs with incremental substitutions (e.g., ethyl → isopropyl) and compare IC50 values across assays .

- Computational modeling : Density functional theory (DFT) calculates electrostatic potential surfaces to predict binding affinities .

- Crystallographic validation : Co-crystal structures with target proteins (e.g., carbonic anhydrase) identify critical binding motifs .

- Case Study : In anti-inflammatory studies, 2-ethyl-6-methylphenyl derivatives show higher selectivity for COX-2 over COX-1 compared to unsubstituted analogs, likely due to reduced steric clash in the COX-2 active site .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.